molecular formula C18H16ClN3O2 B1195148 2,3-Dihydro-2-oxo-7-chloro-5-phenyl-N-methyl-1H-1,4-benzodiazepine-1-acetamide CAS No. 2533-31-5

2,3-Dihydro-2-oxo-7-chloro-5-phenyl-N-methyl-1H-1,4-benzodiazepine-1-acetamide

Cat. No.: B1195148
CAS No.: 2533-31-5
M. Wt: 341.8 g/mol
InChI Key: AMBXGPUSYOQJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-2-oxo-7-chloro-5-phenyl-N-methyl-1H-1,4-benzodiazepine-1-acetamide is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique chemical structure, which includes a benzodiazepine core with various functional groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-oxo-7-chloro-5-phenyl-N-methyl-1H-1,4-benzodiazepine-1-acetamide typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an o-phenylenediamine derivative and a suitable carboxylic acid derivative.

    N-Methylation: The N-methyl group is introduced via a methylation reaction using methyl iodide or dimethyl sulfate.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it into a hydroxyl group.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Hydroxylated Derivatives: Formed through oxidation.

    Reduced Derivatives: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

2,3-Dihydro-2-oxo-7-chloro-5-phenyl-N-methyl-1H-1,4-benzodiazepine-1-acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its interactions with various biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

2,3-Dihydro-2-oxo-7-chloro-5-phenyl-N-methyl-1H-1,4-benzodiazepine-1-acetamide is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its unique functional groups may also result in different metabolic pathways and interactions with biological targets.

Properties

CAS No.

2533-31-5

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

2-(7-chloro-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)-N-methylacetamide

InChI

InChI=1S/C18H16ClN3O2/c1-20-16(23)11-22-15-8-7-13(19)9-14(15)18(21-10-17(22)24)12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,20,23)

InChI Key

AMBXGPUSYOQJDY-UHFFFAOYSA-N

SMILES

CNC(=O)CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3

Canonical SMILES

CNC(=O)CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3

Synonyms

Ro 5-5807

Origin of Product

United States

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